molecular formula C11H8ClFN2O B3039038 4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine CAS No. 954219-34-2

4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine

Cat. No.: B3039038
CAS No.: 954219-34-2
M. Wt: 238.64 g/mol
InChI Key: PRKOHIYQLPVUMY-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with chloro, fluoro, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally involve the use of a palladium catalyst, a base, and an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyridine
  • 4-Chloro-6-(3-fluoro-4-methoxyphenyl)quinoline

Uniqueness

4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c1-16-10-3-2-7(4-8(10)13)9-5-11(12)15-6-14-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKOHIYQLPVUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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